![molecular formula C17H15F3N2O4S B2913523 methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate CAS No. 339025-65-9](/img/structure/B2913523.png)
methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate is a sophisticated organic compound, noteworthy for its intricate structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate typically involves multi-step organic reactions. The starting materials often include specific aniline derivatives and trifluoromethylated pyridines. The process usually involves:
Step 1: : Nucleophilic substitution reactions to introduce the pyridinyl group onto the aniline core.
Step 2: : Carbonylation reactions to form the carbamoyl group.
Step 3: : Thiolation to incorporate the sulfanyl moiety.
Step 4: : Esterification to form the final methyl ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but scaled-up reactions often employ continuous flow techniques to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency and safety.
Analyse Des Réactions Chimiques
Methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate can participate in a variety of chemical reactions:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved through reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, where functional groups on the pyridinyl or aniline rings are replaced by other nucleophiles.
Hydrolysis: : The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents: include trifluoroacetic acid, thionyl chloride, and palladium catalysts. The major products depend on the reaction conditions but often include various substituted aniline and pyridine derivatives.
Applications De Recherche Scientifique
This compound's unique structure makes it valuable in several research areas:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with various biological macromolecules.
Medicine: : Investigated for pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in materials science for developing new functional materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridinyl and aniline moieties enable binding to active sites, while the trifluoromethyl group enhances hydrophobic interactions and membrane permeability. Pathways involved can vary based on the specific application but often include inhibition of key enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate stands out due to its trifluoromethylated pyridine structure, which imparts unique chemical properties.
Similar Compounds
Methyl 2-{[(4-{[2-oxo-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate (lacks trifluoromethyl group)
Ethyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate (ethyl ester instead of methyl)
2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetic acid (carboxylic acid instead of ester)
Propriétés
IUPAC Name |
methyl 2-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamoylsulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4S/c1-26-15(24)10-27-16(25)21-13-5-2-11(3-6-13)8-22-9-12(17(18,19)20)4-7-14(22)23/h2-7,9H,8,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCBCRHXPMZSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)


![methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)
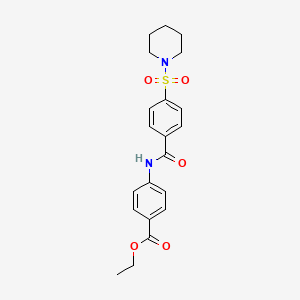
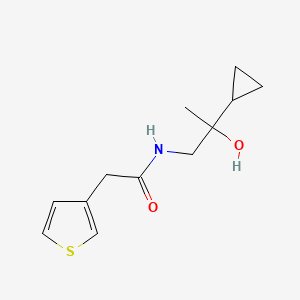
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/new.no-structure.jpg)
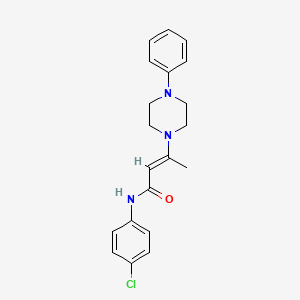
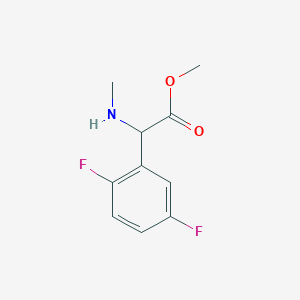
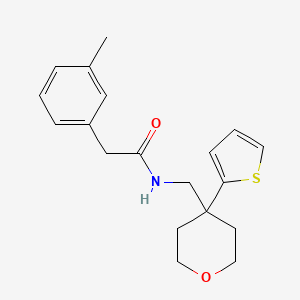
![3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2913460.png)
![(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2913461.png)
![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)
![Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine](/img/structure/B2913463.png)
